1-(Benzo[d]thiazol-4-yl)ethanone

Catalog No.
S12192943
CAS No.
M.F
C9H7NOS
M. Wt
177.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzo[d]thiazol-4-yl)ethanone

Product Name

1-(Benzo[d]thiazol-4-yl)ethanone

IUPAC Name

1-(1,3-benzothiazol-4-yl)ethanone

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

InChI

InChI=1S/C9H7NOS/c1-6(11)7-3-2-4-8-9(7)10-5-12-8/h2-5H,1H3

InChI Key

DULOAIMQYVVDRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)SC=N2

1-(Benzo[d]thiazol-4-yl)ethanone is a heterocyclic compound characterized by the presence of both a benzothiazole moiety and an ethanone functional group. The chemical structure includes a benzothiazole ring, which consists of a fused benzene and thiazole ring, and an ethanone group (acetyl group) attached to the nitrogen atom of the thiazole. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Typical of ketones and heterocycles. Notably, it can participate in:

  • Nucleophilic Addition: The carbonyl carbon in the ethanone group is electrophilic and can react with nucleophiles.
  • Condensation Reactions: It can form derivatives through condensation with amines or alcohols.
  • Cycloaddition Reactions: The benzothiazole ring can engage in cycloaddition reactions, particularly with azides in 1,3-dipolar cycloaddition processes to form triazoles .

1-(Benzo[d]thiazol-4-yl)ethanone exhibits significant biological activities, including:

  • Anticancer Properties: Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Enzyme Inhibition: It has been identified as an inhibitor of key enzymes, such as acetylcholinesterase, which is relevant for neurodegenerative diseases .
  • Antimicrobial Activity: Some derivatives have demonstrated antimicrobial effects against bacteria and fungi, making them candidates for further pharmacological exploration .

The synthesis of 1-(Benzo[d]thiazol-4-yl)ethanone typically involves several steps:

  • Formation of Benzothiazole: Starting from o-aminothiophenol and a suitable carbonyl compound, benzothiazole can be synthesized through cyclization.
  • Acylation Reaction: The benzothiazole derivative is then acylated using acetyl chloride or bromoacetyl bromide in the presence of a base like triethylamine to yield 1-(Benzo[d]thiazol-4-yl)ethanone .
  • Purification: The product is purified through recrystallization or chromatography techniques.

1-(Benzo[d]thiazol-4-yl)ethanone has several applications in the fields of:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound for developing new drugs targeting cancer and neurological disorders.
  • Material Science: Its unique structure allows it to be used in developing organic materials with specific electronic properties.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry .

Interaction studies involving 1-(Benzo[d]thiazol-4-yl)ethanone often focus on its binding affinity to various biological targets:

  • Protein-Ligand Interactions: Molecular docking studies have been conducted to predict how this compound interacts with enzymes like acetylcholinesterase and other protein targets.
  • Mechanistic Studies: Research has examined the mechanisms through which this compound exerts its biological effects, including its influence on cellular signaling pathways related to apoptosis and cell cycle regulation .

Several compounds share structural similarities with 1-(Benzo[d]thiazol-4-yl)ethanone, including:

Compound NameStructure TypeUnique Features
2-AminobenzothiazoleBenzothiazole derivativeExhibits potent anticancer activity
Benzothiazole Acetic AcidCarboxylic acid derivativeKnown for antimicrobial properties
2-(Benzo[d]thiazol-4-yl)phenolPhenolic derivativeDisplays antioxidant activity

These compounds are notable for their respective biological activities and synthetic pathways. The uniqueness of 1-(Benzo[d]thiazol-4-yl)ethanone lies in its specific substitution pattern on the benzothiazole ring, which influences its reactivity and biological profile compared to other similar compounds.

Molecular Architecture

The molecular structure of 1-(Benzo[d]thiazol-4-yl)ethanone comprises a benzothiazole system—a benzene ring fused to a thiazole ring—with an acetyl group substituted at position 4. The thiazole ring contains nitrogen and sulfur heteroatoms, which contribute to the compound’s electronic properties and intermolecular interactions. The planar aromatic system facilitates π-π stacking, while the acetyl group introduces electrophilic character, enabling participation in nucleophilic substitution and condensation reactions.

Key Structural Features:

  • Aromatic System: The fused benzene-thiazole ring system delocalizes π-electrons, enhancing stability and influencing reactivity.
  • Ethanone Functional Group: The acetyl group at position 4 provides a reactive ketone moiety, critical for further chemical modifications.
  • Heteroatoms: Nitrogen and sulfur atoms enable hydrogen bonding and polar interactions, which are pivotal for biological activity and crystallization behavior.

Physicochemical Characteristics

While specific data for 1-(Benzo[d]thiazol-4-yl)ethanone are scarce, analogous benzothiazole derivatives exhibit melting points ranging from 98–102°C and boiling points near 280°C. The compound is expected to be sparingly soluble in water but highly soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Spectroscopic properties, inferred from related structures, suggest distinct NMR signals for the aromatic protons (δ 7.45–8.20 ppm) and the acetyl methyl group (δ 2.70 ppm).

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of benzothiazole derivatives typically involves cyclocondensation reactions between substituted anilines and sulfur-containing precursors. For 1-(Benzo[d]thiazol-4-yl)ethanone, a plausible route involves:

  • Formation of the Benzothiazole Core: Reaction of 4-aminoacetophenone with carbon disulfide in the presence of a base to form the thiazole ring.
  • Acetylation: Direct introduction of the acetyl group via Friedel-Crafts acylation, though regioselectivity must be controlled to ensure substitution at position 4.

Advanced Synthetic Strategies

Recent methodologies emphasize catalytic approaches and green chemistry principles. For example, diazo reactions—employed in the synthesis of related compounds like 4-methyl-2-hydrazinobenzothiazole—could be adapted. In such processes, diazonium salts are generated from aminobenzothiazoles and subsequently reduced using sulfites or stannous chloride. While these methods are demonstrated for hydrazine derivatives, analogous strategies might apply to ethanone-substituted benzothiazoles by modifying reduction steps or protecting group strategies.

Applications and Uses

Pharmaceutical Intermediates

Benzothiazole derivatives are pivotal in drug discovery, serving as scaffolds for antimicrobial, anticancer, and anti-inflammatory agents. The acetyl group in 1-(Benzo[d]thiazol-4-yl)ethanone positions it as a potential intermediate for kinase inhibitors or protease modulators, though specific applications remain exploratory.

Agrochemical Development

The compound’s structural similarity to tricyclazole—a commercial fungicide—suggests utility in agrochemical synthesis. Tricyclazole derivatives are synthesized via cyclization of hydrazinobenzothiazoles with formic acid, a process that could incorporate 1-(Benzo[d]thiazol-4-yl)ethanone as a precursor.

Materials Science

Benzothiazoles are employed in organic electronics due to their electron-deficient aromatic systems. The ethanone moiety may enhance solubility or facilitate polymerization, making this compound a candidate for organic semiconductors or light-emitting diodes.

Analytical Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra would reveal aromatic protons as doublets or multiplets (δ 7.45–8.20 ppm) and the acetyl methyl group as a singlet (δ 2.70 ppm). ¹³C NMR would display signals for the carbonyl carbon (δ 195–200 ppm) and aromatic carbons (δ 125–153 ppm).
  • Infrared Spectroscopy (IR): Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (C=N stretch) are characteristic.
  • Mass Spectrometry (MS): The molecular ion peak at m/z 177.22 ([M]⁺) corresponds to the molecular weight, with fragmentation patterns reflecting cleavage of the acetyl group.

Crystallographic Analysis

Single-crystal X-ray diffraction of related benzothiazoles reveals planar aromatic systems and intermolecular interactions such as C–H⋯O hydrogen bonds. For example, in 2-(Benzo[d]thiazol-2-ylsulfonyl)-1-(4-bromophenyl)ethanone, the dihedral angle between the benzothiazole and benzene rings is 67.57°, influencing packing and stability.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

177.02483502 g/mol

Monoisotopic Mass

177.02483502 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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